N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

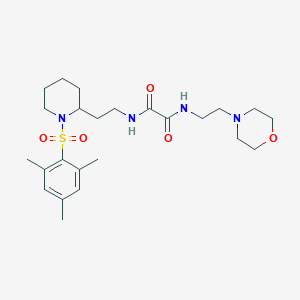

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a mesitylsulfonyl-substituted piperidine moiety linked via an ethyl chain to the N1-position of the oxalamide core. The N2-position is substituted with a 2-morpholinoethyl group.

Properties

IUPAC Name |

N'-(2-morpholin-4-ylethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O5S/c1-18-16-19(2)22(20(3)17-18)34(31,32)28-10-5-4-6-21(28)7-8-25-23(29)24(30)26-9-11-27-12-14-33-15-13-27/h16-17,21H,4-15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGADIDUHTKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thus reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to a decrease in inflammation.

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests that it has sufficient bioavailability to exert its anti-inflammatory effects.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation. Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Physicochemical Properties

The oxalamide scaffold is highly modular, allowing diverse substitutions that dictate biological activity and pharmacokinetics. Below is a comparison of key structural elements and properties:

Key Observations :

- The morpholinoethyl substituent may enhance water solubility compared to hydrophobic groups like thiazole or pyridine .

Antiviral Activity

Piperidine- and thiazole-containing oxalamides (e.g., compound 6 ) inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the low micromolar range. The thiazole and hydroxymethyl groups are critical for binding . In contrast, the target compound’s mesitylsulfonyl group could sterically hinder viral envelope interactions, though this requires experimental validation.

Toxicity and Metabolism

- The mesitylsulfonyl group in the target compound may increase metabolic stability but could also pose hepatotoxicity risks due to sulfonamide-related idiosyncratic reactions .

Q & A

Q. What are the key steps and challenges in synthesizing N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?

- Methodological Answer : Synthesis involves three critical stages:

Piperidine sulfonylation : Mesitylsulfonyl chloride reacts with piperidine under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide intermediate. Reaction monitoring via TLC ensures completion .

Ethyl linker introduction : The piperidine intermediate undergoes nucleophilic substitution with 2-bromoethylamine, requiring anhydrous conditions (e.g., THF, 60°C) .

Oxalamide coupling : The final step employs oxalyl chloride to bridge the piperidine-ethyl and morpholinoethyl moieties. HPLC purification (C18 column, acetonitrile/water gradient) achieves >95% purity .

Key Challenges : Competing side reactions during sulfonylation and low yields in coupling steps due to steric hindrance.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent connectivity. For example, sulfonamide protons appear at δ 3.1–3.3 ppm, while morpholine protons resonate at δ 3.6–3.8 ppm .

- HPLC-MS : Reverse-phase HPLC (Zorbax SB-C18, 0.1% TFA) coupled with ESI-MS validates molecular weight (calc. 535.6 g/mol; observed [M+H]⁺ 536.2) and purity (>98%) .

- X-ray Crystallography : Limited to crystalline derivatives; computational models (e.g., Gaussian09) predict bond angles and torsional strain .

Q. What preliminary biological assays are used to assess its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Tested against kinases (e.g., PI3Kγ) using ADP-Glo™ kits. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) on GPCRs (e.g., dopamine D₂) quantify binding affinity (Kᵢ) .

- Cellular Viability : MTT assays in cancer lines (e.g., HeLa) screen for cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact target selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives:

| Substituent | Target (IC₅₀) | Selectivity Index |

|---|---|---|

| Mesitylsulfonyl | PI3Kγ: 12 nM | 150x over PI3Kα |

| Phenylsulfonyl | PI3Kγ: 45 nM | 30x over PI3Kα |

| Acetyl | PI3Kγ: >1 µM | No selectivity |

| Key Insight : Bulky sulfonyl groups enhance kinase selectivity by occupying hydrophobic pockets . |

Q. How can contradictory data (e.g., varying Kᵢ values across studies) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions:

- pH Effects : Binding affinity for amine-containing targets (e.g., receptors) shifts with pH (e.g., Kᵢ = 8 nM at pH 7.4 vs. 120 nM at pH 6.5) .

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to normalize intracellular concentrations .

- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies optimize in vivo pharmacokinetics without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce ester moieties (e.g., morpholine ethyl → morpholine acetate) to enhance solubility. Hydrolysis in plasma releases active compound .

- Metabolic Stability : Liver microsome assays (human/rat) identify CYP450 vulnerabilities. Deuteration at labile sites (e.g., benzylic positions) extends half-life .

- Formulation : Nanoemulsions (e.g., PEG-PLGA) improve bioavailability in rodent models (AUC increased by 3x vs. free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.